Dehydrotumulosic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido dehidrotumulosico tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto de referencia para la identificación y cuantificación de triterpenoides en diversas muestras . En biología y medicina, el ácido dehidrotumulosico se ha estudiado por sus posibles propiedades antiinflamatorias, anticancerígenas e hipoglucémicas . También se ha demostrado que modula el sistema inmunológico, lo que lo convierte en un compuesto valioso para la investigación en inmunología . En la industria, el ácido dehidrotumulosico se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos .

Mecanismo De Acción

El mecanismo de acción del ácido dehidrotumulosico implica su interacción con diversos objetivos moleculares y vías. Por ejemplo, exhibe propiedades hipoglucémicas al mejorar la sensibilidad a la insulina . Además, el ácido dehidrotumulosico tiene efectos antiinflamatorios, que se cree que están mediados por la inhibición de citocinas y enzimas proinflamatorias . El compuesto también muestra un potencial efecto anticancerígeno al inhibir la proliferación de células cancerosas e inducir la apoptosis .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Dehydrotumulosic acid plays a significant role in biochemical reactions, particularly in modulating the immune system and exhibiting hypoglycemic properties . It interacts with several enzymes and proteins, including insulin receptors, which enhances insulin sensitivity. Additionally, this compound has been shown to inhibit phospholipase A2, an enzyme involved in the inflammatory response . These interactions highlight its potential in managing metabolic disorders and inflammatory conditions.

Cellular Effects

This compound influences various cellular processes, including cell proliferation, apoptosis, and metabolism. It has been observed to enhance the cytotoxicity of chemotherapeutic agents like vincristine against multidrug-resistant cancer cells . Furthermore, this compound affects cell signaling pathways, such as the insulin signaling pathway, thereby improving glucose uptake and reducing blood sugar levels . It also modulates gene expression related to inflammation and cancer progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to insulin receptors, enhancing their sensitivity and promoting glucose uptake . Additionally, this compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators . These actions contribute to its anti-inflammatory and hypoglycemic effects. Moreover, this compound influences gene expression by modulating transcription factors involved in inflammation and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable, with minimal degradation over time . Long-term studies have shown that this compound maintains its hypoglycemic and anti-inflammatory effects, indicating its potential for chronic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve insulin sensitivity and reduce blood sugar levels without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and inflammation . It interacts with enzymes such as insulin receptors and phospholipase A2, modulating their activity and influencing metabolic flux . These interactions contribute to its hypoglycemic and anti-inflammatory properties, making it a potential candidate for managing metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . These distribution patterns are crucial for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it interacts with various biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic efficacy . Understanding its subcellular localization is essential for optimizing its use in clinical settings.

Métodos De Preparación

El ácido dehidrotumulosico se aísla típicamente del material soluble en cloroformo del extracto etanólico de Poria cocos . El proceso de purificación implica cromatografía líquida de alto rendimiento (HPLC) en una columna C18 . La fase móvil utilizada en este método es una mezcla de metanol, acetonitrilo y ácido acético glacial al 2%, con un caudal de 1,0 mL/min . El compuesto se identifica entonces mediante técnicas analíticas modernas como UV, 13C-RMN y EI-MS .

Análisis De Reacciones Químicas

El ácido dehidrotumulosico experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del ácido dehidrotumulosico puede dar lugar a la formación de diversos derivados oxidados .

Comparación Con Compuestos Similares

El ácido dehidrotumulosico es similar a otros triterpenoides como el ácido dehidrotrameténólico y el ácido pachymico . es único en sus actividades farmacológicas específicas y su estructura molecular. Por ejemplo, mientras que tanto el ácido dehidrotumulosico como el ácido pachymico exhiben propiedades antiinflamatorias, sus mecanismos de acción difieren . El ácido dehidrotumulosico también se distingue por su capacidad para mejorar la sensibilidad a la insulina, una propiedad que no se encuentra comúnmente en otros triterpenoides .

Propiedades

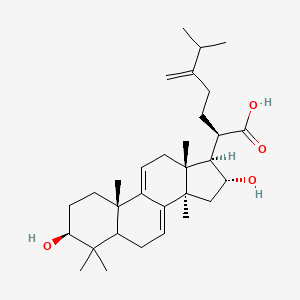

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJWZMBZBVBSB-YEXRKOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

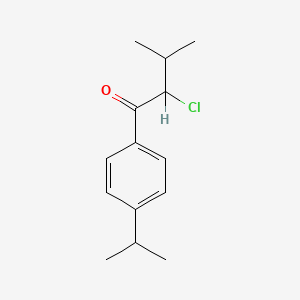

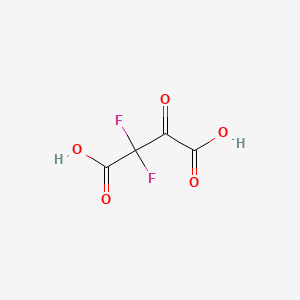

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)

![1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)

![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)

![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)

![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)

![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)

![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)